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Compound of Interest

Compound Name: Sofosbuvir impurity N

Cat. No.: B1499794 Get Quote

An In-depth Look at Inter-Laboratory Approaches to the Identification and Quantification of a

Key Sofosbuvir Degradation Product

For researchers, scientists, and professionals in drug development, ensuring the purity and

stability of active pharmaceutical ingredients (APIs) like Sofosbuvir is paramount. Sofosbuvir, a

cornerstone in the treatment of Hepatitis C, can degrade under various stress conditions,

leading to the formation of impurities that may impact its efficacy and safety.[1][2][3] This guide

provides a comparative overview of methodologies employed in the characterization of a

significant Sofosbuvir impurity, herein designated as Impurity N, which is formed under basic

hydrolysis conditions. While a formal inter-laboratory study is not publicly available, this

document synthesizes findings from various research publications to present a "virtual" inter-

laboratory comparison.

The focus of this guide is the base degradation product identified with a molecular formula of

C13H19FN3O9P and a molecular weight of 411.08.[4] This impurity is consistently observed in

forced degradation studies and serves as a representative example for comparing analytical

approaches.

Comparative Analysis of Analytical Methods for Impurity
N
The characterization of Sofosbuvir and its impurities predominantly relies on stability-indicating

chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and
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Ultra-Performance Liquid Chromatography (UPLC), often coupled with mass spectrometry

(MS).[4][5][6][7] The following tables summarize the quantitative data and analytical conditions

reported by different research groups for the characterization of the base degradation product

of Sofosbuvir.

Table 1: Summary of Forced Degradation Conditions

Parameter Study 1 Study 2 Study 3

Stress Condition
0.5 N NaOH at 60°C

for 24h[4]

0.1 N NaOH, reflux at

70°C for 10h[7]

Alkaline Hydrolysis

(unspecified

conditions)[5][6]

% Degradation 45.97%[4] 50%[7]

Significant

degradation

observed[5][6]

Impurity N Formation 17.17%[4]
Degradation Product II

(DP II) observed[7]

Major degradation

product detected[5][6]

Table 2: Comparison of HPLC / UPLC Methodologies

Parameter Study 1 (UPLC) Study 2 (RP-HPLC) Study 3 (RP-HPLC)

Column Not specified

Inertsil ODS-3 C18

(250 mm × 4.6 mm

i.d., 5 µm)[5][6]

Not specified

Mobile Phase

Acetonitrile and 0.1%

Formic acid buffer

(50:50)[4]

Methanol:Water

(70:30 v/v)[5][6]

Methanol:Water with

0.1% formic acid

(50:50 v/v)[7]

Flow Rate Not specified Not specified 1.0 mL/min[7]

Detection Not specified Not specified Not specified

Retention Time of

Impurity N
Not specified Not specified 3.6 min (as DP II)[7]
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Table 3: Mass Spectrometry Data for Impurity N

Parameter Study 1 (HRMS)
Study 2 (LC-MS-
MS)

Study 3 (LC-ESI-
MS)

Ionization Mode ESI ESI ESI

Observed m/z 412.0900 ([M+H]+)[4]

Characterization of

degradation products

performed[5][6]

393.3 (as DP II)[7]

Molecular Formula C13H20FN3O9P[4] Not specified Not specified

Proposed Structure

(S)-2-((R)-

(((2R,3R,4R,5R)-5-

(2,4-dioxo-3,4-

dihydropyrimidin-

1(2H)-yl)-4-fluoro-3-

hydroxy-4-

methyltetrahydrofuran

-2-yl)methoxy)

(hydroxy)phosphoryla

mino)propanoic

acid[4]

Fragmentation

pathways proposed[5]

[6]

Hydrolysis product[7]

Experimental Protocols
The methodologies detailed below are representative of the protocols used in the cited studies

for the forced degradation of Sofosbuvir and the subsequent analysis of its impurities.

Protocol for Forced Degradation (Base Hydrolysis)
Objective: To induce the degradation of Sofosbuvir under basic conditions to generate Impurity

N.

Method 1 (as per Study 1):

Dissolve 200 mg of Sofosbuvir in 5 mL of 0.5 N Sodium Hydroxide (NaOH) solution.[4]
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Maintain the solution at 60°C for 24 hours.[4]

After the incubation period, neutralize the solution with Hydrochloric Acid (HCl).[4]

Evaporate the resultant solution to obtain a solid residue.[4]

Re-dissolve the solid in 5 mL of the mobile phase (Acetonitrile:0.1% Formic acid buffer,

50:50) for analysis.[4]

Method 2 (as per Study 3):

Prepare a solution of Sofosbuvir in 0.1 N NaOH.[7]

Reflux the solution at 70°C for 10 hours.[7]

Neutralize the resulting solution.[7]

Dilute the solution with methanol to a final concentration of 50 µg/mL for injection into the

HPLC system.[7]

Protocol for Chromatographic Analysis
Objective: To separate Sofosbuvir from its degradation products, including Impurity N, for

identification and quantification.

UPLC Method (based on Study 1):

Mobile Phase: A mixture of acetonitrile and 0.1% formic acid buffer in a 50:50 ratio.[4]

Sample Preparation: The neutralized and dried degradation sample is reconstituted in the

mobile phase.[4]

Injection: An appropriate volume of the sample solution is injected into the UPLC system.

Analysis: The separation of the drug and its impurities is monitored, and the resulting

chromatogram is analyzed.

RP-HPLC Method (based on Study 2):
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Column: Inertsil ODS-3 C18 (250 mm × 4.6 mm i.d., 5 µm).[5][6]

Mobile Phase: A green mobile phase consisting of methanol and water in a 70:30 (v/v) ratio.

[5][6]

Analysis: The method is validated according to ICH guidelines for the determination of

Sofosbuvir in the presence of its degradation products.[5][6]

Visualizing the Workflow
The following diagram illustrates a generalized workflow for an inter-laboratory study on the

characterization of a drug impurity, from sample preparation to data analysis and comparison.
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Phase 1: Sample Preparation & Distribution

Phase 2: Forced Degradation Studies

Phase 3: Analytical Characterization

Phase 4: Data Analysis & Comparison

Reference Standard of Sofosbuvir

Distribution to Participating Laboratories

Acid Hydrolysis Base Hydrolysis (Generation of Impurity N) Oxidative Degradation Photolytic Degradation Thermal Degradation

HPLC / UPLC Analysis

Mass Spectrometry (MS/MS)

NMR Spectroscopy

Data Compilation from all Labs

Comparison of Results

Final Report

Click to download full resolution via product page

Caption: Workflow for Inter-Laboratory Characterization of Drug Impurities.

This guide highlights the necessity for standardized methodologies in the characterization of

pharmaceutical impurities. While the presented data is derived from separate studies, the
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compilation allows for a valuable comparison of analytical approaches. For definitive cross-

laboratory validation, a formal inter-laboratory study with a common protocol and shared

samples would be the next logical step.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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